Ser-Glu
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6403-16-3 |
|---|---|
Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
LAFKUZYWNCHOHT-WHFBIAKZSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
sequence |
SE |
Origin of Product |
United States |
Biosynthetic and Metabolic Interplay Involving Serine and Glutamate
Biosynthesis of Serine Residues in Diverse Biological Systems
Serine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for a wide array of essential biomolecules, including other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and nucleotides. oup.comcambridge.org Its synthesis occurs through several distinct pathways that are active across different organisms and cellular compartments. In plants, three major pathways contribute to serine production: the phosphorylated pathway, the photorespiratory pathway, and the glycerate pathway. oup.comnih.gov
Phosphoserine Pathway from Glycolytic Intermediates
The phosphorylated pathway, also known as the glycolytic pathway, is a highly conserved route for de novo L-serine biosynthesis that begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA). nih.govoup.com This pathway is crucial in both prokaryotic and eukaryotic organisms, including humans and plants, and is particularly important in non-photosynthetic tissues. cambridge.orgnih.gov The process involves three key enzymatic reactions. nih.govfrontiersin.org
First, the enzyme 3-phosphoglycerate dehydrogenase (PGDH) oxidizes 3-PGA to produce 3-phosphohydroxypyruvate (3-PHP), a reaction that concurrently reduces NAD+ to NADH. oup.comresearchgate.net Next, phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine (PSer) and α-ketoglutarate (2-oxoglutarate). nih.govoup.comresearchgate.net This step directly links serine biosynthesis to glutamate metabolism. The final, irreversible step is the dephosphorylation of 3-phosphoserine by phosphoserine phosphatase (PSP) to produce L-serine. nih.govresearchgate.net In plants, the enzymes of the phosphoserine pathway are located in plastids. oup.com
| Enzyme | Substrate(s) | Product(s) | Pathway |
| 3-Phosphoglycerate Dehydrogenase (PGDH) | 3-Phosphoglycerate, NAD+ | 3-Phosphohydroxypyruvate, NADH | Phosphoserine Pathway |
| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate, Glutamate | 3-Phosphoserine, α-Ketoglutarate | Phosphoserine Pathway |
| Phosphoserine Phosphatase (PSP) | 3-Phosphoserine | Serine, Phosphate | Phosphoserine Pathway |
Photorespiratory Pathway of Serine Synthesis in Plants
In photosynthetic organisms, particularly C3 plants, the photorespiratory pathway is a major source of serine. frontiersin.orgnih.gov This pathway, also called the glycolate (B3277807) pathway, salvages carbon lost during the oxygenase activity of the enzyme RuBisCO. nih.govannualreviews.org The process begins when RuBisCO fixes oxygen instead of carbon dioxide, producing one molecule of 3-PGA and one molecule of the toxic two-carbon compound, 2-phosphoglycolate (B1263510). nih.govoup.com
The 2-phosphoglycolate is converted through a series of reactions in the chloroplasts and peroxisomes to produce glycine. oup.com This glycine then enters the mitochondria, where the central reactions for serine synthesis occur. annualreviews.org Two molecules of glycine are used to generate one molecule of serine in a reaction sequence catalyzed by the Glycine Decarboxylase Complex and Serine Hydroxymethyltransferase. cambridge.orgoup.com Despite producing large quantities of serine, this photorespiratory-derived serine cannot fully compensate for deficiencies in the phosphorylated pathway, indicating distinct roles for the serine pools generated by each route. nih.gov
Glycine Decarboxylase Complex and Serine Hydroxymethyltransferase Contributions
The conversion of glycine to serine in the mitochondria is a critical step in both photorespiration and general one-carbon metabolism across all organisms. annualreviews.orgoup.com This process involves two key enzymes: the Glycine Decarboxylase Complex (GDC) and Serine Hydroxymethyltransferase (SHMT). nih.govsci-hub.ru
The GDC is a multi-enzyme complex that catalyzes the oxidative decarboxylation and deamination of one molecule of glycine. annualreviews.orgoup.com This reaction releases carbon dioxide and ammonia (B1221849), reduces NAD+ to NADH, and transfers the remaining one-carbon unit to the cofactor tetrahydrofolate (THF), forming 5,10-methylene-tetrahydrofolate (CH₂-THF). researchgate.netannualreviews.org
Subsequently, SHMT, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the transfer of this one-carbon unit from CH₂-THF to a second molecule of glycine. annualreviews.orgoup.com This reaction yields one molecule of serine and regenerates the THF cofactor. oup.com In C3 plants, the high flux through photorespiration drives this reaction strongly toward serine synthesis. nih.govsci-hub.ru Together, GDC and SHMT form a crucial metabolic hub linking amino acid metabolism with one-carbon metabolism. annualreviews.org
Biosynthesis of Glutamate Residues as Central Amino Group Donors
Glutamate is a pivotal amino acid in cellular metabolism, acting as a key component of proteins and a major neurotransmitter in the central nervous system. ontosight.ainih.gov Crucially, it serves as the primary amino group donor for the synthesis of most other amino acids, linking nitrogen assimilation to carbon metabolism. wikipedia.orgnih.govamu.edu.az Its synthesis is primarily derived from the citric acid cycle intermediate α-ketoglutarate. libretexts.orglibretexts.org
Glutamate Dehydrogenase and Glutamine Synthetase Pathways
The synthesis of glutamate from α-ketoglutarate can occur via two main enzymatic pathways. ontosight.aiasm.org
The Glutamate Dehydrogenase (GDH) pathway involves the reductive amination of α-ketoglutarate, using ammonium (B1175870) as the nitrogen donor and NADPH or NADH as the reducing agent. nih.govbosterbio.com This reaction is reversible and, depending on the cellular conditions and the needs of the organism, GDH can also function in the catabolic direction, deaminating glutamate to regenerate α-ketoglutarate and release ammonia. nih.govrothamsted.ac.uk
The primary route for ammonia assimilation, especially when ammonia concentrations are low, is the two-step Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) pathway. nih.govusp.br First, Glutamine Synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating an ammonium ion. nih.govbosterbio.com Glutamine then serves as the nitrogen donor in the next step, where Glutamate Synthase (GOGAT) catalyzes the transfer of the amide group from glutamine to α-ketoglutarate. usp.brfrontiersin.org This reaction produces two molecules of glutamate and is essentially irreversible, providing an efficient mechanism for nitrogen assimilation. usp.br
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate, NH₄⁺, NADPH/NADH | Glutamate, H₂O, NADP⁺/NAD⁺ | GDH Pathway |
| Glutamine Synthetase (GS) | Glutamate, NH₄⁺, ATP | Glutamine, ADP, Phosphate | GS-GOGAT Pathway |
| Glutamate Synthase (GOGAT) | Glutamine, α-Ketoglutarate, NADPH/Ferredoxin | 2x Glutamate, NADP⁺/Ferredoxin(ox) | GS-GOGAT Pathway |
Role of Glutamate in Transamination Reactions
A fundamental role of glutamate in metabolism is to act as the principal amino group donor in transamination reactions. wikipedia.orgroutledgetextbooks.com These reactions, catalyzed by a family of enzymes called aminotransferases (or transaminases), are responsible for the synthesis of most non-essential amino acids. wikipedia.orgamu.edu.az In a typical transamination reaction, the α-amino group from glutamate is transferred to an α-keto acid, which is the carbon skeleton of the target amino acid. wikipedia.orgamu.edu.az This process yields the new amino acid and regenerates α-ketoglutarate, which can then be re-aminated via the GDH or GS-GOGAT pathways. wikipedia.orgroutledgetextbooks.com
For example, aspartate is formed by the transfer of an amino group from glutamate to oxaloacetate, a reaction catalyzed by aspartate aminotransferase (AST). wikipedia.orgamu.edu.az Similarly, alanine (B10760859) is synthesized from pyruvate (B1213749) via alanine aminotransferase (ALT). amu.edu.az Virtually all aminotransferases, which require the coenzyme pyridoxal-5'-phosphate (PLP), can utilize glutamate as the amino donor, underscoring its central position in linking the assimilation of nitrogen into a wide variety of metabolic pathways. wikipedia.orgamu.edu.az
Metabolic Linkages and Regulatory Mechanisms of Serine and Glutamate Pathways
The biosynthetic pathways of serine and glutamate are intricately linked, primarily through the role of glutamate as a key nitrogen donor. embopress.orgnih.govnih.gov Cells can acquire serine through several routes, including uptake from the extracellular environment, protein degradation, conversion from glycine, and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). aginganddisease.orgnih.gov In the de novo serine synthesis pathway, glutamate plays a direct and crucial role. aginganddisease.org
The process begins with the conversion of 3-PG to 3-phosphohydroxypyruvate (3-PH) by the enzyme phosphoglycerate dehydrogenase (PHGDH). nih.gov Subsequently, phosphoserine aminotransferase 1 (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-PH, forming 3-phosphoserine (3-PS) and α-ketoglutarate (α-KG). mdpi.comd-nb.info This transamination step directly connects the metabolic pathways of glutamate and serine. mdpi.comresearchgate.netfrontiersin.org The final step involves the hydrolysis of 3-PS by phosphoserine phosphatase (PSPH) to yield serine. nih.govspandidos-publications.com Glutamine, a precursor to glutamate, also fuels this pathway, highlighting a broader connection to amino acid metabolism. embopress.orgspandidos-publications.com
Regulatory mechanisms ensure that the synthesis of these amino acids is tightly controlled. Serine itself can act as an allosteric activator of the M2 isoform of pyruvate kinase (PKM2), which can augment glycolytic flux and, consequently, the availability of the precursor 3-PG for serine synthesis. nih.gov Conversely, high concentrations of serine can inhibit PHGDH, the first enzyme in the serine synthesis pathway, creating a negative feedback loop. nih.gov The regulation is also influenced by transcription factors like c-Myc, which can upregulate the expression of key enzymes in the serine synthesis pathway, including PHGDH and PSAT1. spandidos-publications.com This highlights a coordinated regulation of glucose and glutamate metabolism to control serine production. spandidos-publications.com
Dipeptide Metabolism and Distribution Studies Involving Ser-Glu
The metabolism and distribution of dipeptides like this compound are distinct from their constituent free amino acids and are subjects of ongoing research.
Detection and Quantification of this compound in Biological Fluids and Tissues
Sensitive and reliable methods have been developed for the detection and quantification of dipeptides in biological samples. A notable method is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netnih.govnih.gov This technique allows for the specific identification and quantification of numerous dipeptides, including Glu-Ser, from complex biological matrices like tissues and biofluids. researchgate.netnih.gov To enhance sensitivity and improve chromatographic separation, samples are often derivatized with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govacs.org In one such method, 36 different dipeptides were quantified, with each analyte being identified by a specific multiple reaction monitoring (MRM) transition. researchgate.netnih.gov These advanced analytical techniques have made it possible to detect dipeptides like Glu-Ser even at low concentrations in various biological samples. researchgate.netnih.gov
Enzymatic Degradation and Hydrolysis of this compound Containing Peptides
Peptides containing the this compound sequence are subject to degradation by various proteases and peptidases. The breakdown of proteins, or hydrolysis, can occur through chemical means, such as using strong acids like 6 M hydrochloric acid at high temperatures, which breaks all peptide bonds to release the constituent amino acids. chemguide.co.ukkeypublishing.org
Enzymatic hydrolysis, however, is more specific. msu.edu Different proteases cleave at specific peptide bonds. For instance, research on angiotensin I-converting enzyme identified a peptide fragment with the sequence Phe-Thr-Glu-Leu-Ala-Asp-Ser-Glu after digestion with thermolysin. nih.govnih.gov Similarly, studies on proteinase inhibitors from Canavalia lineata seeds used Staphylococcus aureus V8 protease, which specifically cleaves at the glutamyl (Glu) residue in a peptide chain, to generate fragments. tandfonline.com In one instance, this enzyme cleaved the Glu8-Ser9 bond. tandfonline.com The spontaneous, non-enzymatic hydrolysis of a peptide bond adjacent to a serine residue can also occur through an N→O acyl shift mechanism, though this process is generally slow without catalytic assistance. nih.gov
Organ-Specific Distribution Patterns of Dipeptides Including Glu-Ser
Recent research has demonstrated that dipeptides exhibit distinct, organ-specific distribution patterns. researchgate.netnih.govmdpi.com Using a UPLC-MS/MS method to analyze various tissues in mice, researchers found that out of 36 investigated dipeptides, 30 were detected with specific distribution profiles. researchgate.netnih.gov
The dipeptide Glu-Ser was found to be one of the most abundant dipeptides, alongside others like Ala-Ala, Ala-Gln, Asp-Gln, Gly-Asp, and His-Ser. mdpi.comresearchgate.net Its concentration varied significantly between different organs. Glu-Ser was found in all analyzed organs, but it was particularly abundant in the spleen and muscle. researchgate.netmdpi.com In the spleen, the concentration of Glu-Ser was measured at 14,137 ± 1393 fmol/mg tissue, while in the muscle, it was 2159 ± 1280 fmol/mg tissue. mdpi.com The thymus also showed notable levels of Glu-Ser. researchgate.net In contrast, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues. researchgate.netnih.gov This organ-specific distribution suggests that dipeptides like Glu-Ser may have specialized roles in the metabolism of different tissues. mdpi.com
Molecular Structure and Conformational Dynamics of Ser Glu Containing Peptides
Primary Sequence Determinants and their Influence on Peptide Structure
The primary sequence, the linear arrangement of amino acids, is the fundamental determinant of a peptide's three-dimensional structure. The placement of Ser-Glu within a sequence can significantly influence folding, stability, and ultimately, the peptide's function. vaia.com While possessing the same amino acids, a peptide with the sequence this compound-Gly-His-Ala will have a different primary structure from one with the sequence Gly-His-Ala-Glu-Ser. vaia.com These differences in the linear arrangement of the amino acids affect how the peptide folds and interacts with other molecules. vaia.com
Conformational Analysis of this compound Dipeptides and their Incorporation into Larger Peptides
The inherent conformational preferences of the this compound dipeptide unit play a significant role in the structural dynamics of the larger peptides in which it is embedded.
Beta-turns are common secondary structural motifs that cause a reversal in the direction of the polypeptide chain. wikipedia.org They are composed of four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the fourth. wikipedia.org The propensity of a sequence to form a beta-turn is influenced by the constituent amino acids. plos.org
Studies on synthetic peptides have shown that sequences containing this compound can participate in beta-turn formations. For example, in studies of collagen telopeptide analogues, the sequence Asp-Glu-Lys-Ser was proposed to form a β-turn. rsc.org Furthermore, analysis of synthetic peptides has indicated that a beta-turn conformation can involve sequences like -Leu-Ser-Ser-Ser-Glu-Glu-. publish.csiro.au The presence of a beta-turn is often identified by a distance of less than 7 Å between the α-carbons of the first and fourth residues of the turn. wikipedia.org Different types of beta-turns (Type I, II, I', II') are distinguished by the dihedral angles of the central two residues. wikipedia.org Glycine (B1666218) and proline are frequently found in beta-turns, but other residues like serine and aspartate can also be accommodated, sometimes forming non-canonical turns like Asx and ST turns where a side chain mimics the main-chain hydrogen bond. wikipedia.org
The this compound sequence can also influence the formation of helical structures. Alanine (B10760859), glutamic acid, leucine, and methionine are considered good helix-formers, while proline, glycine, tyrosine, and serine are poor ones. duke.edu However, the context of the surrounding sequence is crucial.
In a study of synthetic helical peptides, the sequence this compound-Asp-Glu was found to stabilize the alpha-helix. nih.gov This stabilizing effect is attributed to "capping box" interactions, where side-chain to backbone hydrogen bonds occur at the N-terminus of the helix. duke.edunih.gov Specifically, a reciprocal hydrogen bond can form between the side chain of the first serine and the peptide NH of a subsequent residue, and between the side chain of the last glutamate (B1630785) and its peptide NH partner. nih.gov Circular dichroism studies on chimeric peptides containing an O-Glu-Ser sequence showed a propensity for adopting a helical conformation, although the helicity was decreased compared to the parent peptide. nih.gov The helix propensity of an amino acid is a measure of its tendency to be found in an alpha-helix and is often expressed in kcal/mol. nih.gov
| Amino Acid | Helix Propensity (kcal/mol) |
|---|---|
| Alanine (Ala) | 0 |
| Glutamic Acid (Glu) | 0.40 |
| Serine (Ser) | 0.50 |
| Glycine (Gly) | 1 |
Side Chain Interactions and Their Role in Peptide Conformation and Stability
The side chains of serine (a polar, uncharged hydroxyl group) and glutamic acid (an acidic carboxyl group) can engage in various non-covalent interactions that are critical for determining peptide conformation and stability. vaia.comlibretexts.org These interactions include hydrogen bonds and electrostatic interactions. vaia.commpg.de
The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor. mpg.de The carboxyl group of glutamic acid can also participate in hydrogen bonding. mpg.de Hydrogen bonds can form between side chains, or between a side chain and the peptide backbone, contributing to the stability of specific conformations. researchgate.net For example, the side chains of serine and glutamine can form hydrogen bonds between their polar groups. vaia.com
Electrostatic interactions, or salt bridges, can occur between the negatively charged side chain of glutamic acid and a positively charged side chain, such as lysine (B10760008) or arginine. vaia.comnih.gov The stability of these interactions is influenced by the surrounding environment. pnas.org Studies on β-hairpins have shown that glutamic acid can interact favorably with lysine, and more so than aspartic acid due to its longer side chain. pnas.org Serine's interactions can be more complex; for instance, it shows different interaction energies with isoleucine versus valine. pnas.org The ability of serine's side chain to form hydrogen bonds both within and between strands may be responsible for these subtle effects. pnas.org
Molecular Flexibility and Dynamics of this compound Linkages within Protein Structures
The presence of this compound can influence this flexibility. Glycine and serine are often used in flexible linkers in engineered multidomain proteins to prevent the formation of rigid secondary structures. acs.org Linkers rich in glycine and serine are generally flexible, while those containing proline are more rigid. nih.gov The flexibility of a linker can be tuned by altering the glycine content. acs.org
Enzymatic Function and Catalytic Mechanisms Involving Ser Glu
Ser-Glu as a Component of Catalytic Triads in Serine-Carboxyl Peptidases
A notable departure from the classic Ser-His-Asp catalytic triad (B1167595) found in many serine proteases is the this compound-Asp configuration. This variant is the hallmark of the sedolisin family of enzymes, also known as serine-carboxyl peptidases.
Sedolisins (MEROPS family S53) are a unique class of proteolytic enzymes that, despite sharing a structural fold similar to subtilisin, possess a distinct catalytic apparatus. researchgate.netsemanticscholar.org The defining feature of these enzymes is a this compound-Asp catalytic triad. semanticscholar.orgebi.ac.uknih.gov Representative enzymes in this family include sedolisin itself, kumamolisin, and human tripeptidyl-peptidase 1 (TPP-1). researchgate.net
This triad is considered unusual because the glutamic acid residue replaces the typical histidine as the general base. ebi.ac.uk The low pKa of the glutamate's carboxyl group means the triad is optimally active at a low pH, a distinct characteristic for serine proteases which usually function at neutral to alkaline pH. nih.gov This property is thought to be an evolutionary adaptation to the acidic environments where these enzymes are found, such as the lysosomes for TPP-1 or acidic hot springs for kumamolisin. nih.govwikipedia.orgwikiwand.com In sedolisin, the catalytic triad is composed of Ser287, Glu80, and Asp84. oup.com Another key feature of sedolisins is the presence of an aspartic acid residue that forms the oxyanion hole, which is crucial for stabilizing the transition state during catalysis. semanticscholar.orgnih.gov
The catalytic mechanism of the this compound-Asp triad in sedolisins has been elucidated through computational studies, particularly combined quantum mechanical/molecular mechanical (QM/MM) simulations. researchgate.netacs.orgacs.org These models show that the catalytic triad in sedolisins functions differently from the classic Ser-His-Asp triad. acs.org
The proposed mechanism for the acylation step is as follows:
Nucleophilic Attack : Glu80 acts as a general base, accepting a proton from the hydroxyl group of Ser287. researchgate.net This enhances the nucleophilicity of the serine, enabling it to attack the carbonyl carbon of the substrate's scissile peptide bond. researchgate.netebi.ac.uk
Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate. acs.org The negative charge on the carbonyl oxygen is stabilized by the oxyanion hole, which, in sedolisins, uniquely contains an aspartic acid residue (Asp170 in sedolisin). oup.comresearchgate.net Asp170 acts as a general acid, protonating the carbonyl oxygen of the substrate to stabilize this intermediate. researchgate.net
Acyl-Enzyme Formation : The intermediate collapses, and Glu80 now acts as a general acid, donating a proton to the nitrogen of the leaving group, which facilitates the cleavage of the peptide bond and the formation of the acyl-enzyme complex. researchgate.net
Subsequent QM/MM simulations of the deacylation step have shown that Asp170 continues to play a role as a general acid/base catalyst in the hydrolysis of the acyl-enzyme intermediate. tandfonline.com This dual functionality of residues highlights the sophisticated catalytic strategy evolved in serine-carboxyl peptidases.
This compound in Serine Peptidases with Variant Catalytic Triads (e.g., Ser-His-Glu)
While the this compound-Asp triad is a key feature of sedolisins, the Ser-His-Glu triad represents another significant variation on the canonical Ser-His-Asp arrangement. This variant is found in a distinct family of serine hydrolases. researchgate.netpnas.org
Aspartyl dipeptidase, also known as peptidase E, is the primary example of an enzyme utilizing a Ser-His-Glu catalytic triad. pnas.orgebi.ac.uk Crystallographic studies of Salmonella typhimurium peptidase E revealed a unique protein fold, distinguishing it from other known serine protease families. pnas.org In this enzyme, Glu192 replaces the conserved aspartate of the classic triad. pnas.org The role of the glutamate (B1630785) is to correctly orient the catalytic histidine and modulate its pKa, a function analogous to the aspartate in the conventional triad. units.itebi.ac.uk The active site also includes Ser120 and His157. pnas.org The discovery of this triad in peptidase E provided the first example of a serine peptidase with a glutamate as the acidic residue of the triad, showcasing another instance of convergent evolution for peptidase activity. pnas.org
Enzymatic Specificity and Kinetics of Dipeptide Epimerases Acting on this compound
The dipeptide this compound can serve as a substrate for specific enzymes known as dipeptide epimerases. These enzymes catalyze the stereochemical inversion of one of the amino acid residues within a dipeptide.
The L-Ala-D/L-Glu epimerase from Escherichia coli, encoded by the ycjG gene, is involved in recycling components of the murein peptide. uniprot.orgebi.ac.uk This enzyme catalyzes the epimerization of L-Ala-D-Glu to L-Ala-L-Glu. uniprot.org While its primary substrate is L-Ala-D/L-Glu, the enzyme exhibits broad substrate specificity. frontiersin.org It is capable of acting on a variety of L-Ala-X dipeptides and is also active with other dipeptides, including L-Ser-L-Glu. uniprot.org However, it shows narrow specificity for the C-terminal residue, preferring glutamate. frontiersin.org The enzyme is inactive toward dipeptides like L-Glu-L-Glu or those with proline at the C-terminus. uniprot.org Kinetic studies suggest that L-Ala-D/L-Glu is the intrinsic substrate for this class of epimerases. frontiersin.org
Influence of this compound on the Activity and Substrate Recognition of Other Enzymes
The this compound dipeptide motif, as part of a larger polypeptide chain, can significantly influence the activity and substrate recognition of various enzymes.
In the trypsin-like protease cocoonase, site-directed mutagenesis studies have shown that substituting the primary substrate recognition residue Asp187 with glutamate (D187E) altered the enzyme's specificity. mdpi.com While the wild-type enzyme prefers Arg or Lys, the mutant acquired the ability to recognize different substrates, demonstrating how a this compound-like interaction within the binding pocket can shift enzymatic function. mdpi.com
In studies of Glu-specific proteases (GEPases), the carboxyl group of a glutamic acid residue at the P1 position of a substrate was found to form hydrogen bonds with Ser190, Ser126, and His213 in the S1 binding site, highlighting the role of serine in recognizing the glutamate side chain. actanaturae.ru
Furthermore, a synthetic peptide containing the sequence this compound-Asn-Tyr-Lys-Asp-Asn, corresponding to a surface region of rat cytochrome P-450IA2, was used to generate a specific antibody. nih.gov This antibody was able to bind to the enzyme and specifically inhibit its catalytic activity, indicating that the this compound containing region is critical for the enzyme's function and accessible for binding. nih.gov
Data Summary Table
| Enzyme/Family | Catalytic Triad/Motif | Key Function/Role of this compound | Reference Index |
|---|---|---|---|
| Sedolisins (Serine-Carboxyl Peptidases) | This compound-Asp | Glu acts as the general base in the catalytic triad, enabling activity at low pH. | researchgate.netsemanticscholar.orgebi.ac.uknih.gov |
| Aspartyl Dipeptidase (Peptidase E) | Ser-His-Glu | Glu replaces Asp as the acidic residue that orients the catalytic His. | pnas.orgebi.ac.uk |
| L-Ala-D/L-Glu Epimerase (YcjG) | N/A (Epimerase) | The dipeptide L-Ser-L-Glu is a recognized substrate for epimerization. | uniprot.orgfrontiersin.org |
| Cytochrome P-450IA2 | This compound-Asn-Tyr-Lys-Asp-Asn | This sequence is part of a functional surface region; an antibody targeting it inhibits enzyme activity. | nih.gov |
Biomolecular Interactions and Cellular Roles of Ser Glu Non Clinical Focus
Ser-Glu as a Ligand for Peptide Transporters (e.g., PEPT1)
The Solute Carrier (SLC) family member PEPT1 is a proton-coupled oligopeptide transporter found predominantly in the brush border membrane of the intestine. nih.govnih.gov It functions as a low-affinity, high-capacity system responsible for absorbing the vast majority of di- and tripeptides from dietary protein digestion. nih.govmdpi.comsolvobiotech.com
PEPT1 demonstrates broad substrate specificity, transporting most of the possible 400 dipeptides and 8000 tripeptides. nih.gov However, it does not transport single amino acids or peptides longer than three residues. nih.gov The affinity of PEPT1 for its substrates can vary significantly based on the properties of the constituent amino acids, such as charge, size, and hydrophobicity. physiology.orgnih.gov While this compound has been identified as a ligand with high affinity and specificity for PEPT1, allowing it to be used for targeting PEPT1-overexpressing cells, specific quantitative affinity values (e.g., Ki or KM) for this compound are not prominently documented in the reviewed literature. [1 (from first search)]
To provide context for the binding affinities of ligands to PEPT1, the following table presents inhibition constants (Ki) for various dipeptides from a study using Gly-Sar transport in Caco-2 cells.
| Dipeptide | Inhibition Constant (Ki) in mM |
|---|---|
| Ala-Ala | 1.10 |
| Gly-Ala | 9.50 |
| Val-Ala | 0.25 |
| Leu-Ala | 0.08 |
| Phe-Ala | 0.12 |
| Lys-Pro | >20 |
| Arg-Pro | >20 |
| Pro-Leu | 0.48 |
| Pro-Tyr | 0.15 |
Data sourced from Brandsch M, et al. (1998). nih.gov This interactive table showcases the range of binding affinities for different dipeptides to the PEPT1 transporter.
The cellular uptake of di- and tripeptides via PEPT1 is an active transport process. mdpi.com The mechanism is electrogenic and driven by a transmembrane electrochemical proton gradient, with peptide translocation being coupled to the movement of H+ ions into the cell. nih.govmdpi.comsolvobiotech.com This proton gradient is maintained by other membrane proteins like the Na+/H+ antiporter. nih.gov Once inside the cell, transported di- and tripeptides, such as this compound, are typically rapidly hydrolyzed by cytosolic peptidases into their constituent free amino acids, which are then available for cellular processes or released into circulation. nih.govmdpi.com Studies utilizing this compound conjugated to nanoparticles have demonstrated that the internalization of these nanoparticles into PEPT1-expressing cells is dependent on the specific binding of the this compound ligand to the PEPT1 transporter, confirming this as a key mechanism for its cellular entry. [1, 5 (from first search)]
Role of this compound in Protein-Protein Interactions
The specific dipeptide this compound itself is not extensively documented as a direct mediator of protein-protein interactions. However, the individual amino acid residues, Serine and Glutamic acid, when present within polypeptide chains, play critical roles in the structure and interaction of important proteins.
The amyloid-beta (Aβ) peptide, central to the pathology of Alzheimer's disease, contains both glutamic acid and serine within its primary sequence. proteopedia.orgnih.gov The N-terminal region of Aβ includes the sequence Asp(1)-Ala-Glu(3) -Phe-Arg-His-Asp-Ser(8) -Gly-Tyr-Glu(11) . proteopedia.org Furthermore, a critical region for nucleating the folding of the full-length peptide is the Ala(21)-Ala(30) segment, which contains the sequence Ala-Glu(22) -Asp-Val-Gly-Ser(26) -Asn-Lys. pnas.org
Computational and structural studies have highlighted the importance of these residues:
Structural Turns: The region around Gly-25 and Ser-26 is known to form a turn-like motif. pnas.org
Stabilizing Interactions: Electrostatic interactions between Glu-22 and Lys-28, as well as between Asp-23 and Lys-28, are crucial for stabilizing loop conformations in the folding nucleus of the peptide. pnas.org
Aggregation and Toxicity: Phosphorylation of the Ser-26 residue has been shown to strongly promote the formation and stabilization of soluble, low molecular weight Aβ oligomers, which are associated with increased neurotoxicity. nih.gov Peptides designed to inhibit Aβ aggregation have been shown to interact with the hydrophobic residues Ala-21 and Glu-22. frontiersin.org
While these findings pertain to the roles of the individual amino acid residues within the larger Aβ peptide, they underscore the structural and interactive importance of Ser and Glu in the context of a significant protein-protein interaction that leads to aggregation.
Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that are critical in cellular signal transduction. cellsignal.com Their primary function is to recognize and bind to specific phosphotyrosine (pY)-containing peptide motifs on target proteins. cellsignal.comnih.gov This binding is a key step in assembling multi-protein signaling complexes. nih.gov The specificity of an SH2 domain interaction is largely determined by a variable binding pocket that recognizes the 3-6 amino acid residues immediately C-terminal to the phosphotyrosine. cellsignal.comnih.gov
Curcumin (B1669340), a natural polyphenol, has been studied for its anti-inflammatory properties, which include the suppression of JAK-STAT signaling. nih.gov However, curcumin's poor water solubility and low bioavailability limit its application. researchgate.netresearchgate.net To overcome this, researchers have synthesized various curcumin-amino acid conjugates, including diesters with glutamic acid, to improve solubility and cellular uptake. researchgate.netgoogle.com
While it is known that curcumin can modulate signaling pathways involving SH2 domains, and that curcumin has been conjugated with amino acids like glutamic acid, specific studies detailing the synthesis and direct binding of a this compound-curcumin conjugate to an SH2 domain are not prominent in the reviewed scientific literature. The binding of any such conjugate would theoretically depend on its ability to mimic a natural phosphopeptide motif recognized by a specific SH2 domain.
Adsorption and Interaction with Inorganic Surfaces
The dipeptide this compound, and its constituent amino acids, can interact significantly with inorganic materials like hydroxyapatite (B223615) and various metal oxides. These interactions are fundamental to the fields of biomineralization and biomaterials.
Hydroxyapatite (HAP), the primary mineral component of bone and teeth, has been shown to not only interact with amino acids but also to catalyze the formation of peptide bonds. Research has demonstrated that HAP can effectively promote the thermal condensation of amino acids like glutamic acid (Glu) and aspartic acid (Asp) to form their respective dipeptides at relatively low temperatures. d-nb.info This catalytic effect is attributed to HAP's ability to adsorb amino acid monomers in a highly organized fashion, which decreases the distance between the reactive amino and carboxyl groups of adjacent molecules. d-nb.info
Both serine and glutamic acid individually interact with HAP surfaces, influencing crystal growth and morphology. nih.govacs.org
| Amino Acid | Interaction Characteristics with Hydroxyapatite (HAP) | Reference |
|---|---|---|
| Serine (Ser) | A polar, non-charged amino acid that can inhibit HAP crystal growth by adsorbing to the surface and blocking active growth sites. Adsorption is suggested to be a Langmuir type, based on electrostatic attraction between its positive amino group and negative phosphate/hydroxyl sites on the HAP surface. | nih.gov |
| Glutamic Acid (Glu) | A negatively charged amino acid that shows a strong inhibitory effect on HAP crystal growth. It has a high affinity for HAP surfaces and is more effective at inhibiting growth than aspartic acid, likely because it covers a larger surface area upon adsorption. | nih.gov |
| Phosphoserine | Proteins enriched in phosphoserine and glutamic acid are proposed to regulate HAP crystal morphology. Phosphoserine is considered a more effective crystal growth modifier than glutamic acid due to stronger adsorption. | acs.org |
This interactive table summarizes the distinct interaction mechanisms of Serine and Glutamic Acid with hydroxyapatite surfaces.
The interaction of peptides with metal oxide surfaces, such as titanium dioxide (TiO₂), is crucial for the biocompatibility and osseointegration of medical implants. mdpi.com Studies have shown that charged and polar amino acids, including glutamic acid and serine, generally display the greatest adsorption affinity to TiO₂ surfaces. [21 (from first search), 37]
While direct studies on the this compound dipeptide are limited, research on similar dipeptides provides significant insight. Molecular dynamics simulations of the dipeptide Ala-Glu on a rutile TiO₂ surface in water showed that the molecule interacts with the surface primarily through the oxygen atoms of its carboxylate groups and the nitrogen atoms of its amine groups. researchgate.netepfl.ch The metal oxide surface constrains the movement of the dipeptide, and the interaction can involve multiple contact points between the peptide backbone and the surface. researchgate.net Given the chemical similarities, it is highly probable that this compound would interact with metal oxide surfaces like TiO₂ through a comparable mechanism, driven by electrostatic and polar interactions involving its terminal amino and carboxyl groups, as well as the side-chain carboxyl group of the glutamic acid residue.
Contribution of this compound Containing Peptides to Cellular Processes (e.g., as part of larger peptides, not direct this compound signaling)
The dipeptide sequence Seryl-Glutamic acid (this compound), while not typically a direct signaling molecule itself, is a crucial component of larger peptides and proteins, where it contributes significantly to a variety of fundamental cellular processes. Its presence within specific motifs influences protein structure, localization, stability, and interaction with other biomolecules. The unique properties of the serine and glutamic acid side chains—a polar hydroxyl group and a negatively charged carboxyl group, respectively—allow them to participate in hydrogen bonding, electrostatic interactions, and post-translational modifications that are vital for cellular function.
Detailed research has identified the this compound sequence as part of several key functional motifs within proteins, impacting processes from protein trafficking and stability to enzymatic activity and ion binding.
Protein Trafficking and Retention: A prominent example of this compound's role is in the C-terminal SEKDEL (this compound-Lys-Asp-Glu-Leu) sequence, which functions as a retrieval signal for proteins resident in the endoplasmic reticulum (ER). researchgate.netnih.govrupress.org Studies involving the addition of the SEKDEL sequence to secretory proteins demonstrated that this motif significantly slows their exit from the ER, effectively increasing the half-time for secretion by about sixfold. nih.govrupress.org This retardation of transport between the ER and the Golgi apparatus is crucial for ensuring that ER-resident proteins are correctly folded and modified before they proceed along the secretory pathway. nih.govrupress.org While the this compound dipeptide is at the beginning of this motif, its contribution is integral to the signal's recognition by a specific receptor, although a change in the first amino acid (Serine) was found to have little effect on the retardation process. researchgate.netnih.gov
Structural Motifs and Protein Stability: The this compound sequence is also a key feature in structural motifs that stabilize proteins. The Ser-X-X-Glu "capping box" motif, where X can be any amino acid, is recognized as an alpha-helix initiator. nih.gov This motif stabilizes the N-terminus of helices through specific hydrogen-bonding interactions between the side chain of serine and the amide of glutamic acid, and vice-versa. nih.gov
Furthermore, the N-terminal sequence of a protein can dictate its stability through post-translational modifications. In the case of the tumor suppressor protein p21Cip1, the removal of the initial methionine residue exposes a this compound N-terminus. tandfonline.com This sequence is a strong consensus motif for N-terminal acetylation. This acetylation can compete with N-terminal ubiquitination, a process that targets proteins for degradation. By becoming acetylated, the protein's N-terminal amino group is blocked, which can reduce polyubiquitination and decelerate the protein's turnover, thereby influencing its half-life. tandfonline.com
Role in Protein-Protein and Biomolecular Interactions: Peptide sequences containing this compound are involved in mediating interactions with other proteins and ions.
PDZ Domain Interaction: The GLUT1 transporter binding protein, GIPC1, contains a PDZ domain that recognizes proteins with specific C-terminal sequences. One such Class I motif is this compound-Ala, found in the RGS-GAIP protein, facilitating protein-protein interactions crucial for signal transduction. molbiolcell.org
Ion Binding: Specific peptide sequences containing this compound have been identified as having roles in binding metal ions. The peptide Val-Ser-Glu-Glu (VSEE), derived from duck egg white, has been shown to promote calcium uptake. researchgate.net Similarly, caseinophosphopeptides, which can contain Ser-Ser-Ser-Glu-Glu motifs, are known to bind calcium ions. researchgate.net In another context, motifs such as Arg-Glu-Ser-Leu-Glu (RESLE) and Asp-Ala-Ser-Glu (DASE) are implicated as essential iron-binding sites in the Ftr1 protein in Candida albicans. researchgate.net
Enzymatic Activity: In some enzymes, serine and glutamic acid are part of the catalytic core, even if not immediately adjacent. LD-Carboxypeptidases from Pseudomonas aeruginosa feature a catalytic triad (B1167595) composed of Ser-His-Glu, where the residues are brought together in the 3D structure to perform catalysis. nih.gov This highlights the functional synergy between these two amino acid types in biological processes.
The table below summarizes key research findings on the cellular contributions of peptides containing the this compound sequence.
| Peptide/Protein Context | This compound Containing Sequence | Function | Cellular Process | Reference |
|---|---|---|---|---|
| ER-Resident Proteins | This compound-Lys-Asp-Glu-Leu (SEKDEL) | Acts as a C-terminal signal to retard protein transport from the Endoplasmic Reticulum. | Protein trafficking and quality control | researchgate.netnih.govrupress.org |
| p21Cip1 Tumor Suppressor | Met-This compound (N-terminus) | Provides a consensus sequence for N-terminal acetylation, which can compete with ubiquitination to increase protein half-life. | Protein stability and turnover | tandfonline.com |
| General Protein Structure | Ser-X-X-Glu (Capping Box) | Initiates and stabilizes the N-terminus of alpha-helices through hydrogen bonding. | Protein folding and structure formation | nih.gov |
| Duck Egg White Peptide | Val-This compound-Glu (VSEE) | Promotes calcium uptake. | Ion transport/binding | researchgate.net |
| Ftr1 Iron Permease (C. albicans) | Arg-Glu-Ser-Leu-Glu (RESLE) / Asp-Ala-This compound (DASE) | Forms part of essential iron-binding sites. | Metal ion transport | researchgate.net |
| RGS-GAIP Protein | This compound-Ala (C-terminus) | Recognized by the PDZ domain of the GIPC1 adapter protein. | Protein-protein interaction, signal transduction | molbiolcell.org |
| P. aeruginosa LD-Carboxypeptidase | Ser-His-Glu (Catalytic Triad) | Forms the catalytic center of the enzyme for peptide bond cleavage. | Enzymatic activity, peptidoglycan recycling | nih.gov |
Computational and Theoretical Approaches to Ser Glu Research
Molecular Dynamics Simulations to Elucidate Conformational Properties
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the dipeptide Ser-Glu, MD simulations provide a detailed picture of its conformational landscape, revealing the preferred shapes and flexibility of the molecule in different environments.
In the context of larger biological systems, MD simulations have been instrumental in understanding the role of this compound interactions in protein and peptide stability and function. For example, simulations of the amyloid beta (1-28) peptide have shown that interactions between the side chains of Serine 8 and Glutamate (B1630785) 11 are critical in determining the pH-dependent helical content of the peptide. nih.gov These studies propose a mechanism where the formation or disruption of a this compound interaction directly influences the unfolding of the peptide's N-terminal region. nih.gov Similarly, simulations on mutated intermediate filaments have demonstrated that replacing a glutamate with a lysine (B10760008) within a "Glu-Ser-Glu-Asp" cluster significantly reduces electrostatic repulsion, thereby stabilizing the protein structure. d-nb.info The stability of protein-protein interfaces, which is crucial for the function of entities like ionotropic glutamate receptors, can also be quantitatively measured using steered molecular dynamics (SMD) simulations. nih.gov
The insights from these simulations are crucial for understanding how the intrinsic conformational preferences of the this compound unit contribute to the structure and dynamics of larger polypeptides.
Table 1: Key Findings from Molecular Dynamics Simulations Involving this compound Interactions
| System Studied | Simulation Focus | Key Findings Related to Ser/Glu | Citation(s) |
| Amyloid Beta (1-28) Peptide | pH-dependent conformational changes | Interactions between Ser 8 and Glu 11 side chains are crucial for determining the helix content and stability. | nih.gov |
| Ionotropic Glutamate Receptors | Ligand-binding core dynamics | The interaction of agonists with the essential Glu 209 residue triggers conformational changes coupled to channel gating. | uah.es |
| Intermediate Filaments (mutants) | Conformational stability | Replacing Glu in a Glu-Ser-Glu-Asp cluster reduces repulsion and stabilizes the coiled-coil structure. | d-nb.info |
| Glycoproteins | Linkage flexibility | O-linkages involving Serine are found to be more flexible than those involving Threonine, with specific dihedral angle preferences observed. | nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly combined quantum mechanics/molecular mechanics (QM/MM) methods, are essential for elucidating the detailed reaction mechanisms of enzymes that process this compound or similar peptides. These calculations provide a map of the energy landscape of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.gov
In a typical QM/MM study of an enzyme, the reactive center—including the substrate (e.g., a peptide containing a this compound motif) and key catalytic residues—is treated with a high level of theory, quantum mechanics (QM). acs.org The rest of the protein and solvent environment is treated with a more computationally efficient method, molecular mechanics (MM). acs.org This hybrid approach balances accuracy with computational feasibility.
Studies on serine-carboxyl peptidases, which feature a conserved this compound-Asp catalytic triad (B1167595), have used QM/MM calculations to model the cleavage of a peptide substrate. acs.org These simulations revealed that the catalytic triad functions differently from the well-known Ser-His-Asp triad of classical serine proteases. acs.org Similarly, extensive QM/MM calculations on glutamate carboxypeptidase II (GCPII) hydrolyzing N-acetyl-L-aspartyl-L-glutamate have been performed. nih.govnih.gov By modeling the reaction pathway, researchers characterized the transition states and calculated a reaction barrier in good agreement with experimental data, confirming the role of specific residues like Glu424 as a proton shuttle. nih.gov
These computational studies provide an atomic-level picture of the bond-breaking and bond-forming events during catalysis. They can pinpoint the roles of the serine hydroxyl group as a nucleophile and the glutamate side chain as a general base or acid, offering a detailed and consistent view of the reaction mechanism. nih.govacs.org
Table 2: Application of Quantum Chemical Calculations in Enzyme Mechanism Studies
| Enzyme/System | Computational Method | Purpose of Calculation | Key Insight | Citation(s) |
| Serine-Carboxyl Peptidase | QM/MM (PBE0/6-31+G**) | Elucidate the peptide cleavage mechanism. | The this compound-Asp triad functions differently than the Ser-His-Asp triad; Ser acts as a nucleophile replacing a water molecule. | acs.org |
| Glutamate Carboxypeptidase II (GCPII) | QM/MM (DFT B3-LYP/def2-TZVP) | Characterize transition states and the energy profile for N-Ac-Asp-Glu hydrolysis. | Calculated a reaction barrier of ~22 kcal/mol, consistent with experimental rates, and confirmed the role of Glu424 in catalysis. | nih.govnih.gov |
| Glyoxalase I | QM/MM | Investigate the reaction mechanism for S and R enantiomers of the substrate. | Showed that Glu-99 and Glu-172 play distinct roles in proton abstraction depending on the substrate's stereochemistry. | acs.orglu.se |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to understand the basis of molecular recognition, including how a dipeptide like this compound might fit into an enzyme's active site or a transporter's binding pocket.
The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. scispace.com Successful docking can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
While specific docking studies focusing solely on the this compound dipeptide are not prevalent, numerous studies on related systems provide clear insights. For example, docking has been used to study how dipeptides with a C-terminal glutamate (e.g., Ala-Glu) bind to dipeptide epimerases. pnas.org These studies correctly predicted key specificity-determining interactions between the substrate's glutamate portion and arginine residues in the enzyme's active site. pnas.org In studies of the SARS-CoV-2 main protease, docking simulations have identified hydrogen bonds between ligands and active site residues including GLU 166 and SER 144. mdpi.com This demonstrates how the constituent amino acids of this compound can participate in binding.
Docking studies, therefore, serve as a powerful hypothesis-generating tool. They can predict whether this compound is a likely substrate for a particular enzyme and identify the specific amino acid residues in the receptor that are crucial for binding its serine and glutamate moieties.
Table 3: Examples of Molecular Docking Studies Involving Serine or Glutamate Residues
| Receptor | Ligand(s) | Docking Objective | Key Interacting Residues Identified | Citation(s) |
| Dipeptide Epimerase | Dipeptides (e.g., Ala-Glu) | Predict substrate specificity. | Arg24 in the capping domain interacts with the substrate's Glu moiety. | pnas.orgpnas.org |
| SARS-CoV-2 Main Protease | Various inhibitors | Predict binding modes of potential antiviral agents. | Hydrogen bonds formed with GLU 166, SER 144, CYS 145, and others. | mdpi.com |
| Glutamate-cysteine ligase (GCL) | Glutamate, Glutathione | Assess binding mechanisms. | Predicted two distinct binding pockets with pi-interactions as major non-covalent bonds. | unal.edu.co |
| α-Glucosidase | Plumbagin, Piperine | Identify potential inhibitors. | Interactions observed with GLU-271 and other residues like ASN-301 and ARG-400. | biointerfaceresearch.com |
Density Functional Theory (DFT) for Surface Adsorption and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for studying the interaction of molecules with surfaces and for analyzing non-covalent intermolecular forces. For this compound, DFT can be used to calculate how the dipeptide adsorbs onto various material surfaces and to quantify the strength of its internal and external interactions.
DFT calculations can determine the most stable adsorption geometries and corresponding adsorption energies of molecules on a surface. A study investigating amino acid additives for zinc-ion batteries used DFT to calculate the adsorption energy of serine and glutamate, among others, on a zinc surface. researchgate.net These calculations help explain how such additives influence electrochemical processes at the molecular level. Another study used DFT to systematically investigate the interaction of all 20 natural amino acids with small gold (Au₃) clusters. acs.orgnih.gov The results ranked the binding affinities, finding that under aqueous conditions, the interaction with glutamate was less favorable than with serine. acs.org Such studies provide fundamental data on the affinity of this compound's constituent parts for metallic surfaces.
Beyond surface science, DFT is also used to analyze intermolecular interactions within molecular crystals. nih.gov By calculating the electron density distribution, one can identify and characterize hydrogen bonds and van der Waals forces that dictate the three-dimensional packing of molecules in a solid state. rsc.org This would allow for a detailed understanding of the forces governing the structure of crystalline this compound.
Table 4: DFT Calculations of Amino Acid Interactions with Surfaces
| System Studied | DFT Focus | Key Quantitative Finding / Ranking | Citation(s) |
| Amino acids on Zn surface | Adsorption energy calculation | Adsorption energy order: Arg > Ser > Glu > H₂O. | researchgate.net |
| Amino acids on Au₃ cluster (aqueous) | Binding affinity calculation | Binding affinity rank included: ...Cys > Val > Asp > Gln > Ser > ... > Gly > Glu > Pro. | acs.orgnih.gov |
| Serine on TiO₂ surface | Adsorption modes | Investigated the effect of water on the adsorption mechanism. | tandfonline.com |
| Sulfur-based adsorbates on Calcite/Alumina | Surface-adsorbate interactions | Quantified adsorption energies and characterized bond formation (e.g., hydrogen bonding, S-O bonds). | cambridge.org |
Homology Modeling and Virtual Screening for Enzyme Substrate Specificity Prediction
When the experimental crystal structure of a target enzyme is unavailable, homology modeling provides a path to generate a reliable three-dimensional model. This technique builds a model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This predicted 3D structure can then be used in virtual screening to identify potential substrates or inhibitors.
This two-step computational approach is highly relevant for predicting which enzymes might bind and metabolize the this compound dipeptide. A landmark study on dipeptide epimerases in the enolase superfamily used this exact strategy. pnas.orgpnas.org Researchers first built homology models for a large number of uncharacterized enzymes. They then performed virtual screening by docking a library of dipeptides into the active sites of these models. pnas.org The results successfully predicted new enzyme specificities, including a group of epimerases with a preference for dipeptides containing a negatively charged C-terminal residue, such as Xxx-Glu. pnas.org The screening correctly identified key residues in the active site responsible for this specificity.
Another study used homology modeling to investigate the specificity of pyroglutamyl peptidase II, an enzyme that recognizes a pyroglutamyl residue instead of a standard N-terminal amino acid. nih.gov The model revealed how a serine residue (Ser-269) in the binding pocket, as opposed to a glutamine in other peptidases, is crucial for recognizing the substrate, highlighting how modeling can explain subtle differences in substrate specificity involving Ser and Glu residues. nih.gov
This combined approach of homology modeling and virtual screening is a powerful and cost-effective method for functional annotation within large enzyme families, enabling the prediction of this compound-metabolizing enzymes from genomic data alone.
Table 5: Examples of Homology Modeling and Virtual Screening for Specificity Prediction
| Enzyme Family | Technique | Goal | Key Prediction/Finding | Citation(s) |
| Dipeptide Epimerases | Homology Modeling & Virtual Screening (Docking) | Discover new enzyme specificities. | Predicted and confirmed a group of epimerases specific for Xxx-Glu/Asp dipeptides. | pnas.orgpnas.org |
| Pyroglutamyl Peptidase II (M1 family) | Homology Modeling & Docking | Understand omega- vs. aminopeptidase (B13392206) specificity. | A Ser residue (S269) is critical for adjusting the binding pocket to the pyroglutamyl residue, unlike in related aminopeptidases. | nih.gov |
| PLUTO (NCS1 transporter) | Homology Modeling & Mutational Analysis | Identify residues critical for substrate specificity. | Identified Glu-227 as a key residue for uracil (B121893) and guanine (B1146940) transport. | plos.org |
| Glutamate Racemase | Virtual Screening (using a transition-state structure) | Discover novel inhibitors. | Identified µM competitive inhibitors with high ligand efficiency, providing new scaffolds. | nih.gov |
Synthetic Methodologies for Ser Glu Containing Peptides and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for Ser-Glu Incorporation
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide synthesis. jpt.com The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. jpt.comnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing after each reaction step. bachem.com The synthesis of a this compound sequence typically proceeds from the C-terminus to the N-terminus, meaning Glutamic acid would be the first amino acid attached to the resin, followed by the coupling of Serine. peptide.com
Two primary chemical strategies dominate SPPS: Fmoc/t-Bu and Boc/Bzl. iris-biotech.de Both rely on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization. peptide.comamericanpeptidesociety.org
The Fmoc/t-Bu strategy is the most widely used method in modern SPPS. iris-biotech.deamericanpeptidesociety.org It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. seplite.com This group is stable to acids but is readily removed by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgseplite.com The "permanent" side-chain protecting groups for residues like Serine and Glutamic acid are acid-labile, such as the tert-butyl (tBu) group. seplite.comiris-biotech.de These are removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de The mild conditions for Fmoc group removal minimize side reactions, making this strategy suitable for complex and long peptides. americanpeptidesociety.orgseplite.com
The Boc-based strategy , also known as the Boc/Bzl strategy, was the original method developed by Merrifield. nih.gov It employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. americanpeptidesociety.org Deprotection is achieved using a moderate acid, such as TFA. nih.govamericanpeptidesociety.org The side-chain protecting groups are typically benzyl (Bzl)-based, which are stable to moderate acid but are cleaved by a very strong acid, such as hydrofluoric acid (HF), during the final step. nih.goviris-biotech.de While robust, the requirement for harsh acidic conditions for both deprotection and final cleavage can sometimes lead to peptide degradation. iris-biotech.deamericanpeptidesociety.org
| Feature | Fmoc/t-Bu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Condition | Mild Base (e.g., Piperidine) seplite.com | Moderate Acid (e.g., TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) seplite.com | Strong-acid labile (e.g., Bzl) nih.gov |
| Final Cleavage Condition | Strong Acid (e.g., TFA) iris-biotech.de | Very Strong Acid (e.g., HF) iris-biotech.de |
| Key Advantage | Milder overall conditions, less risk of side reactions. seplite.com | Historically established, useful for specific sequences prone to racemization under basic conditions. americanpeptidesociety.org |
To ensure the specific formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the next, the reactive side chains of amino acids must be masked with "permanent" protecting groups. peptide.comnih.gov For the this compound sequence, this involves protecting the hydroxyl group of Serine and the side-chain carboxyl group of Glutamic acid.
Serine (Ser): The hydroxyl group in the side chain of Serine is reactive and must be protected to prevent side reactions like acylation. creative-peptides.com In the Fmoc/t-Bu strategy, the most common protecting group is the tert-butyl (tBu) ether. peptide.com In the Boc/Bzl strategy, the benzyl (Bzl) ether is typically used. peptide.com
Glutamic Acid (Glu): The γ-carboxyl group of Glutamic acid's side chain must be protected to prevent it from forming an amide bond instead of the α-carboxyl group. creative-peptides.com In Fmoc/t-Bu synthesis, this is commonly achieved using a tert-butyl (OtBu) ester. peptide.comcreative-peptides.com For the Boc/Bzl strategy, protecting groups include the benzyl ester (OBzl) or the cyclohexyl ester (OcHex). creative-peptides.com
The selection of these groups is critical as they must remain stable throughout the entire synthesis process until they are removed during the final cleavage step. creative-peptides.com
| Amino Acid | Side-Chain Functional Group | Protecting Group (Fmoc/t-Bu) | Protecting Group (Boc/Bzl) |
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) peptide.com | Benzyl (Bzl) peptide.com |
| Glutamic Acid (Glu) | Carboxyl (-COOH) | tert-Butyl ester (OtBu) creative-peptides.com | Benzyl ester (OBzl) or Cyclohexyl ester (OcHex) creative-peptides.com |
Solution-Phase Synthesis Techniques for Dipeptide and Oligopeptide Production
Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and involves carrying out all reactions in a homogeneous solution. libretexts.org For the production of a simple dipeptide like this compound, this method remains highly relevant. The process involves the controlled coupling of two amino acids, one with its N-terminus protected and the other with its C-terminus protected. journal-imab-bg.org
The synthesis of this compound in solution would typically follow these steps:
Protection: The α-amino group of Serine is protected (e.g., with a Boc or Z-group), and the α-carboxyl group of Glutamic acid is protected (e.g., as a methyl or benzyl ester). libretexts.org The side chains of both amino acids must also be protected as described previously.
Coupling: The protected Serine and Glutamic acid are dissolved in a suitable solvent, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added to facilitate the formation of the peptide bond. libretexts.org
Purification: The resulting protected dipeptide is isolated from the reaction mixture and purified, often through crystallization or chromatography. journal-imab-bg.org
Deprotection: The protecting groups are removed to yield the final this compound dipeptide.
A major advantage of solution-phase synthesis is that intermediates can be fully purified and characterized at each step, ensuring the quality of the final product. slideshare.net This method is also highly scalable for large-quantity production. However, it is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides. libretexts.orgjournal-imab-bg.org
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology. rsc.org These studies involve synthesizing analogues of a lead compound—in this case, this compound—to investigate how specific structural modifications affect its biological activity. researchgate.netnih.gov This information is crucial for optimizing potency, selectivity, and other pharmacological properties.
The structure of this compound can be systematically altered to probe its functional requirements. Modifications can include altering the side chains, the peptide backbone, or replacing the natural amino acids entirely. The incorporation of non-proteinogenic amino acids (npAAs)—amino acids not encoded in the genetic code—is a powerful tool for this purpose. nih.gov There are thousands of npAAs available, either occurring naturally or produced synthetically. nih.govwikipedia.org
For a this compound analogue, this could involve:
Side-Chain Modification: The hydroxyl group of Serine could be replaced with another functional group, or the side chain of Glutamic acid could be elongated or shortened.
Backbone Modification: The peptide bond itself can be altered to create peptidomimetics with improved stability against enzymatic degradation.
npAA Substitution: Serine could be replaced with homoserine or isoserine. Glutamic acid could be substituted with analogues like α-aminoadipic acid or pyroglutamic acid. These substitutions can introduce new functionalities, steric bulk, or conformational constraints. researchgate.netfrontiersin.org The synthesis of peptides containing npAAs generally follows standard SPPS or solution-phase protocols, utilizing appropriately protected npAA building blocks. researchgate.net
Both Serine and Glutamic acid are chiral molecules, with the L-enantiomer being the form predominantly found in nature. ethernet.edu.et The three-dimensional arrangement of atoms, or stereochemistry, is critical for molecular recognition in biological systems. nih.gov Therefore, manipulating the chirality of the amino acid residues is a key strategy in analogue design. nih.gov
For the this compound dipeptide, four distinct stereoisomers can be synthesized:
L-Ser-L-Glu (the natural form)
D-Ser-L-Glu
L-Ser-D-Glu
D-Ser-D-Glu
These molecules, which are diastereomers of each other (except for the L,L and D,D pair, which are enantiomers), can adopt very different conformations. Synthesizing these analogues allows researchers to determine the stereochemical requirements for biological activity. For example, a receptor might bind strongly to the natural L-Ser-L-Glu but weakly or not at all to the other isomers. The synthesis of these stereoisomers requires starting with the appropriately protected D-amino acids, which are commercially available and can be incorporated using the same synthetic methodologies described above. nih.gov
Green Chemistry Approaches in Peptide Synthesis Relevant to this compound Production
The pharmaceutical industry's increasing focus on peptide therapeutics has brought the environmental impact of their synthesis into sharp focus. Traditional methods, particularly Solid-Phase Peptide Synthesis (SPPS), are notorious for their high consumption of hazardous solvents and reagents, leading to a significant generation of chemical waste. advancedchemtech.comnih.gov A study has highlighted that 80-90% of waste from peptide synthesis is attributable to the extensive washing and purification steps required. advancedchemtech.com In response, the principles of green chemistry—aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are being actively applied to peptide manufacturing. biotage.compeptide.com These sustainable strategies are directly relevant to the production of short peptides like the dipeptide this compound, offering pathways to more environmentally and economically viable synthesis. rsc.orgresearchgate.net
Advancements in Greener Solvents
A primary target for greening peptide synthesis is the replacement of conventional polar aprotic solvents. doaj.org N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are widely used but are classified as hazardous chemicals, with DMF and NMP being recognized as toxic for reproduction. doaj.orgnih.gov European regulations, such as REACH, have already begun to restrict the use of solvents like DMF, accelerating the search for safer alternatives. gyrosproteintechnologies.com The ideal green solvent should not only have a favorable safety and environmental profile but also effectively swell the resin support and solubilize the amino acids and reagents used in SPPS. doaj.orgnih.gov
Several classes of greener solvents have been investigated as replacements for DMF:
Ethereal Solvents : 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as promising alternatives. biotage.com Studies have shown that 2-MeTHF can provide high crude purity in peptide synthesis and has a substantially lower toxicity profile than DMF or NMP. biotage.com
Other Polar Aprotic Solvents : Dipropyleneglycol dimethylether (DMM) has been demonstrated as a viable alternative for all steps of SPPS, including washing, deprotection, and coupling. nih.gov It is biodegradable and has low human toxicity. nih.gov Other solvents like N-butylpyrrolidinone (NBP) and binary mixtures such as dimethyl sulfoxide (DMSO)/ethyl acetate (EtOAc) are also effective. gyrosproteintechnologies.com
Bio-derived Solvents : γ-Valerolactone (GVL), derived from biomass, has been successfully used as a solvent for SPPS. researchgate.net
Deep Eutectic Solvents (DESs) : These solvents, such as a mixture of choline chloride and glycerol, are emerging as green alternatives. kennesaw.edu They are often biodegradable, non-toxic, have negligible vapor pressure, and are cost-effective. kennesaw.edu
The choice of solvent directly impacts reaction efficiency. For the synthesis of this compound, the solubility of the protected amino acid derivatives, Fmoc-Ser(tBu)-OH and Fmoc-Glu(OtBu)-OH, is a critical parameter. Research has been conducted to compare these solubilities in green solvents versus traditional ones.
Interactive Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis
| Solvent Name | Abbreviation | Type | Key Issues / Advantages | Source(s) |
|---|---|---|---|---|
| N,N-Dimethylformamide | DMF | Conventional | Reproductive toxicity, subject to regulatory restrictions. doaj.orggyrosproteintechnologies.com | Fossil |
| N-Methyl-2-pyrrolidone | NMP | Conventional | Reproductive toxicity, hazardous. doaj.orgkennesaw.edu | Fossil |
| Dichloromethane | DCM | Conventional | Hazardous, environmental concerns. doaj.orgnih.gov | Fossil |
| 2-Methyltetrahydrofuran | 2-MeTHF | Green Alternative | Lower toxicity, can provide high purity. biotage.com | Bio-based potential |
| Cyclopentyl methyl ether | CPME | Green Alternative | Lower toxicity compared to DMF/NMP. biotage.com | Fossil |
| Dipropyleneglycol dimethylether | DMM | Green Alternative | Biodegradable, low human toxicity, effective in all SPPS steps. nih.gov | Fossil |
| Dimethyl sulfoxide / Ethyl acetate | DMSO/EtOAc | Green Alternative | Binary mixture of less hazardous solvents, adjustable polarity. gyrosproteintechnologies.com | Fossil |
| γ-Valerolactone | GVL | Green Alternative | Bio-derived, effective for SPPS. researchgate.net | Bio-based |
Interactive Table 2: Solubility of Representative Fmoc-Amino Acids in DMM vs. DMF Data adapted from a 2023 study on DMM as a green solvent. nih.gov
| Fmoc-Amino Acid | Solubility in DMM (M) | Solubility in DMF (M) |
|---|---|---|
| Fmoc-Ala-OH | > 0.4 | > 0.4 |
| Fmoc-Arg(Pbf)-OH | 0.2 | > 0.4 |
| Fmoc-Gly-OH | > 0.4 | > 0.4 |
| Fmoc-His(Trt)-OH | 0.08 | > 0.4 |
| Fmoc-Leu-OH | > 0.4 | > 0.4 |
| Fmoc-Pro-OH | > 0.4 | > 0.4 |
Sustainable Synthesis Technologies
Beyond solvent replacement, fundamental changes to the synthesis process itself offer significant green advantages.
Enzymatic Peptide Synthesis (EPS) : Biocatalysis represents a powerful green chemistry tool. oxfordglobal.com The use of enzymes, such as engineered ligases or proteases like subtilisin, allows for the formation of peptide bonds in aqueous solutions under mild conditions. nih.govgoogle.com This approach offers high specificity, which can reduce the need for complex protecting group strategies, thereby minimizing waste and improving atom economy. oxfordglobal.com This method is applicable for coupling amino acids or peptide fragments to produce this compound. nih.gov
Continuous Flow Chemistry : Moving from traditional batch processes to continuous flow systems can dramatically improve the sustainability of peptide synthesis. oxfordglobal.com Flow reactors allow for precise control over reaction conditions, leading to higher efficiency, reduced consumption of excess reagents, and minimized waste generation. advancedchemtech.comoxfordglobal.com This technology is highly suitable for the large-scale, sustainable manufacturing of peptides.
Waste Reduction through Optimized Chemistry
Improving the "atom economy" of the synthesis—maximizing the incorporation of atoms from reagents into the final product—is a core principle of green chemistry.
Greener Reagents : Efforts are underway to replace hazardous reagents used in standard SPPS protocols. For instance, 20% 4-methylpiperidine (4-MP) can be used as a less hazardous alternative to piperidine for the Fmoc-deprotection step. advancedchemtech.com Similarly, developing trifluoroacetic acid (TFA)-free cleavage protocols helps to avoid the use of this harsh and hazardous acid. advancedchemtech.com The use of greener coupling reagents, such as propylphosphonic anhydride (T3P®) in solution-phase synthesis, also contributes to a more sustainable process. unibo.it
Convergent Synthesis : Instead of adding amino acids one by one in a linear fashion, convergent synthesis involves preparing smaller peptide fragments which are then combined (condensed) to form the final, larger peptide. advancedchemtech.com This strategy can reduce the total number of steps and the cumulative waste generated, making it a more efficient approach for producing longer peptides and analogues. advancedchemtech.com
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Data for Comprehensive Understanding of Ser-Glu Metabolism
A deeper understanding of the metabolic roles of this compound and its constituent amino acids, serine and glutamate (B1630785), is being achieved through the integration of multi-omics data. This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of metabolic pathways.
Recent studies have highlighted significant alterations in amino acid metabolism, including that of glutamate and serine, in various biological contexts. For instance, research on dietary protein restriction in mice revealed that low protein diets lead to a rewiring of hepatic glucose metabolism to support the synthesis of serine and glutamate. nih.gov Similarly, multi-omics analysis of sorafenib-resistant liver cancer cells showed significant changes in metabolic pathways involving glutamate and serine. mdpi.com These findings underscore the importance of these amino acids in cellular responses to nutritional and pathological stimuli.
The integration of metabolomics with other omics data is crucial for elucidating the complex regulatory networks governing this compound metabolism. For example, studies have used integrative analysis of metabolomics and transcriptomics to identify key genes and pathways involved in amino acid synthesis in sesame seeds and to understand the metabolic response of fungi to oxygen limitation. researchgate.netresearchgate.net This comprehensive approach allows researchers to connect changes in gene expression with alterations in metabolite levels, providing a more complete picture of metabolic regulation.
Future research will likely focus on applying these multi-omics strategies specifically to track the synthesis, degradation, and physiological functions of this compound. By combining data from different "omics" layers, scientists can build more accurate models of how this compound is metabolized and how its metabolism is interconnected with other cellular processes. This could reveal novel functions for this dipeptide and its potential as a biomarker for various conditions.
Advanced Computational Modeling for Complex this compound Systems
Computational modeling and molecular dynamics simulations are powerful tools for investigating the behavior of biomolecules like this compound at an atomic level. These methods provide insights into the conformational dynamics, interactions, and functions of peptides and proteins.
Molecular dynamics simulations have been used to study the behavior of glutamate synthase, a key enzyme in glutamate metabolism. nih.gov These simulations have revealed how the enzyme's structure changes upon substrate binding, providing a detailed understanding of its catalytic mechanism. nih.gov Such computational approaches can be applied to study the interactions of this compound with its potential protein targets, helping to elucidate its biological functions.
Furthermore, computational models are being developed to simulate complex biological systems, such as metabolic networks. nih.gov These models can incorporate data from multi-omics studies to predict metabolic fluxes and understand how perturbations, such as changes in nutrient availability, affect the metabolism of compounds like this compound. nih.gov Systems biology approaches that integrate experimental data with computational modeling are becoming increasingly important for understanding the intricate regulation of cellular processes. nih.gov
Future directions in this area will involve the development of more sophisticated computational models that can simulate the behavior of this compound in different cellular environments. These models could be used to predict how this compound influences protein-protein interactions, enzyme kinetics, and metabolic pathways. This could accelerate the discovery of new roles for this compound and guide the design of experiments to validate these predictions.
Development of Novel this compound Based Probes for Biochemical Research
The development of chemical probes is essential for studying the localization, dynamics, and interactions of biomolecules within living cells. While specific probes for the dipeptide this compound are not yet widely reported, the principles for their design can be drawn from existing research on probes for its constituent amino acids and other peptides.
Fluorescent probes have been developed for the selective detection of amino acids like glutamic acid and serine. rsc.orgacs.org These probes often utilize a fluorophore linked to a recognition element that specifically interacts with the target amino acid. rsc.org For example, fluorescent sensors have been designed that show enhanced fluorescence upon binding to L-glutamic acid or L-serine. rsc.org Similar design principles could be applied to create probes that recognize the unique structure of the this compound dipeptide.
Peptide-based fluorescent chemosensors have also been synthesized for the detection of metal ions. researchgate.net For instance, a sensor incorporating a this compound-Glu sequence has been shown to selectively detect aluminum ions. researchgate.net This demonstrates the potential of using short peptides containing this compound as scaffolds for the development of novel sensors.
Future research will likely focus on the rational design and synthesis of highly specific probes for this compound. These could include fluorescent probes for live-cell imaging, affinity-based probes for identifying this compound binding proteins, and activity-based probes for studying enzymes involved in this compound metabolism. The availability of such tools would be a significant step forward in unraveling the specific biological roles of this dipeptide.
Exploration of this compound as a Building Block in Bio-Inspired Material Science (non-clinical)
The self-assembly properties of amino acids and peptides are being harnessed to create novel biomaterials with a wide range of potential applications. The dipeptide this compound, with its combination of polar and charged side chains, presents interesting possibilities as a building block for such materials.
Studies on the self-assembly of individual serine and glutamic acid molecules on surfaces have shown that they can form ordered nanostructures dominated by intermolecular hydrogen bonds. tongji.edu.cnnih.gov This suggests that the this compound dipeptide could also self-assemble into well-defined structures, such as nanofibers or hydrogels. tongji.edu.cnnih.gov
Bio-inspired materials based on self-assembling peptides are being explored for various applications, including tissue engineering and drug delivery. nih.govhkust.edu.hk These materials can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. nih.gov The incorporation of specific peptide sequences can be used to tailor the properties of these materials, such as their mechanical strength and biocompatibility. hkust.edu.hk
The future in this field will likely see the synthesis and characterization of self-assembling materials based on this compound and related peptides. By controlling the conditions for self-assembly, it may be possible to create a variety of nanostructures with tunable properties. These materials could find applications in areas such as biocatalysis, biosensing, and the development of advanced functional materials.
Q & A
Q. How should researchers address discrepancies in this compound’s reported bioavailability across in vivo models?
- Methodological Answer : Perform interspecies pharmacokinetic studies with standardized administration routes (e.g., oral vs. intravenous). Measure plasma concentrations via LC-MS/MS and adjust for metabolic differences using allometric scaling. Validate findings with tissue-specific radiolabeled tracking (14C-Ser-Glu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
